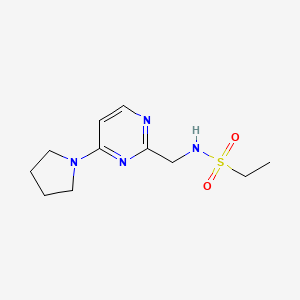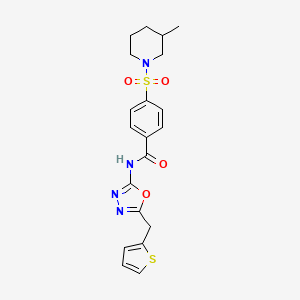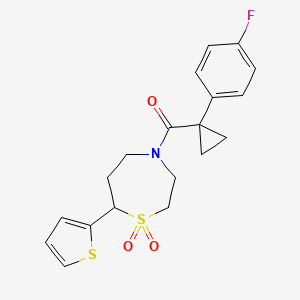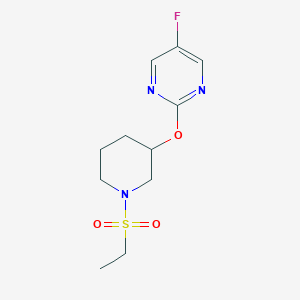![molecular formula C17H18ClNO4S B2608463 Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425413-10-1](/img/structure/B2608463.png)
Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C17H18ClNO4S and its molecular weight is 367.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Complex Formation and Characterization : Compounds structurally related to Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate have been synthesized and investigated for their potential in forming complexes with metals. For instance, the interaction of derivatives with nickel centers and the subsequent characterization of these complexes through elemental analysis, IR spectroscopy, and magnetic measurements have been explored (Bermejo et al., 2000). Similarly, structural characterization of metal complexes involving similar derivatives has been conducted to understand their chemical behavior and potential applications (Sousa et al., 2001).
Electrophoretic and Biocompatible Applications : Initiators for polymerization of 2-oxazolines have been synthesized using related compounds, leading to the development of electrophoretic poly(2-oxazoline)s. These materials have potential applications in biocompatible coatings and have been investigated for hybridization with bioactive glass, showing promise in medical and biotechnological applications (Hayashi & Takasu, 2015).
Advanced Synthesis Techniques and Chemical Interactions : The compound and its derivatives have been a subject of study in the context of advanced synthesis techniques, exploring their reactivity and interactions. For instance, the reaction of methyl sodium with glycin to produce specific sulfonated compounds has been investigated, highlighting their function in corrosion scale inhibition (Cao Zhan-mei, 2004). Additionally, research into the sulfonation process and the intermediacy of related compounds in these chemical reactions has provided insights into their chemical behavior and potential industrial applications (Wit, Woldhuis, & Cerfontain, 2010).
Structural Characterization and Analysis : X-ray diffraction and spectroscopic techniques have been employed to investigate the molecular and crystal structures of compounds closely related to this compound. These studies aim to understand the conformation, bonding patterns, and overall structure, which are crucial for assessing their potential in various scientific and industrial applications (Carballo et al., 2013).
Propiedades
IUPAC Name |
methyl 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-7-9-14(10-8-12)24(21,22)19(11-17(20)23-3)16-6-4-5-15(18)13(16)2/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLOPJDUOUKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2608388.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2608389.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2608391.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2608393.png)


![8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2608397.png)

